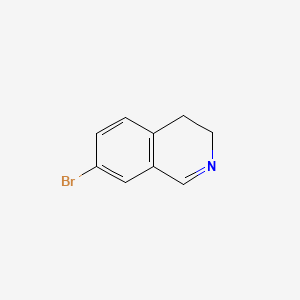
7-Bromo-3,4-dihydroisoquinoline
Overview
Description
7-Bromo-3,4-dihydroisoquinoline is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes 7-Bromo-3,4-dihydroisoquinoline, involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .Molecular Structure Analysis
The molecular structure of 7-Bromo-3,4-dihydroisoquinoline is represented by the SMILES string BrC1=CC=C2C(C=NCC2)=C1 . This indicates that the molecule contains a bromine atom attached to a dihydroisoquinoline ring.Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinoline, a related compound, include decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) and aza-Friedel-Crafts reaction with various naphthols . Similar reactions may be possible with 7-Bromo-3,4-dihydroisoquinoline.Physical And Chemical Properties Analysis
7-Bromo-3,4-dihydroisoquinoline is a solid compound . Its exact physical and chemical properties are not specified in the retrieved documents.Safety and Hazards
properties
CAS RN |
17680-54-5 |
|---|---|
Product Name |
7-Bromo-3,4-dihydroisoquinoline |
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
7-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
InChI Key |
YQQLGLRTMLGKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

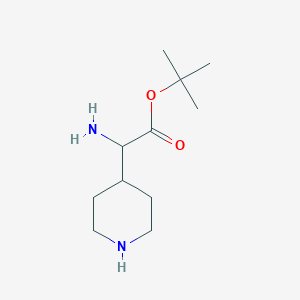
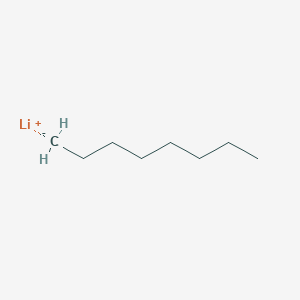
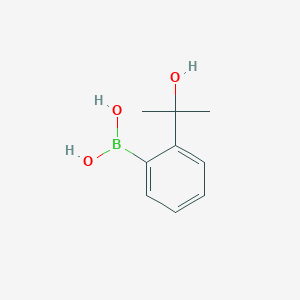

![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)

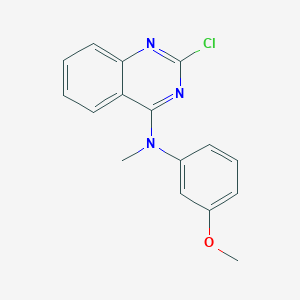
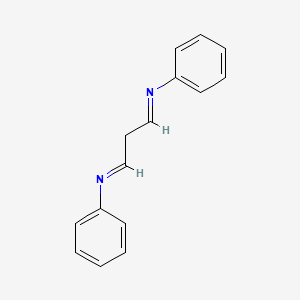
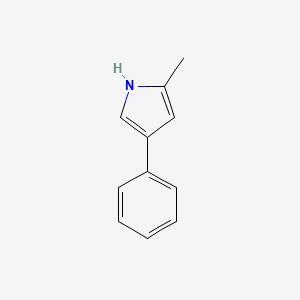


![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)
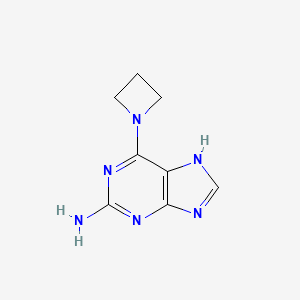
![2-[Hydroxy(phenyl)methyl]-5-methoxyphenol](/img/structure/B8779685.png)